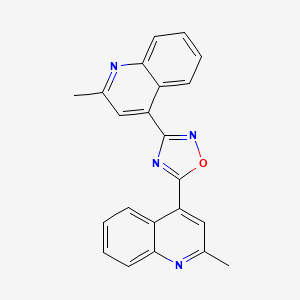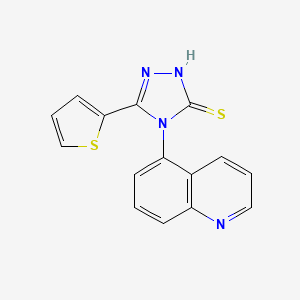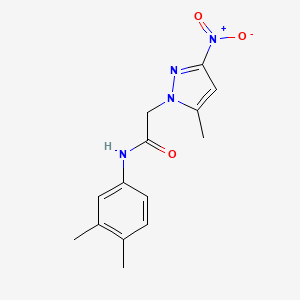![molecular formula C18H16ClN3O3 B11489692 Ethyl 4-[(3-chlorophenyl)amino]-8-methoxy-1,7-naphthyridine-3-carboxylate](/img/structure/B11489692.png)
Ethyl 4-[(3-chlorophenyl)amino]-8-methoxy-1,7-naphthyridine-3-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 4-[(3-chlorophenyl)amino]-8-methoxy-1,7-naphthyridine-3-carboxylate is a synthetic organic compound belonging to the class of naphthyridines. This compound is characterized by its complex structure, which includes a naphthyridine core substituted with an ethyl ester, a methoxy group, and a 3-chlorophenylamino group. It has garnered interest in various fields of scientific research due to its potential biological activities and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-[(3-chlorophenyl)amino]-8-methoxy-1,7-naphthyridine-3-carboxylate typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Naphthyridine Core: The naphthyridine core can be synthesized through a condensation reaction between 2-aminonicotinic acid and ethyl acetoacetate under acidic conditions.
Introduction of the Methoxy Group: The methoxy group is introduced via methylation using methyl iodide in the presence of a base such as potassium carbonate.
Amination with 3-Chloroaniline: The 3-chlorophenylamino group is introduced through a nucleophilic substitution reaction between the naphthyridine intermediate and 3-chloroaniline.
Esterification: The final step involves esterification of the carboxylic acid group with ethanol in the presence of a dehydrating agent like sulfuric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of green chemistry principles to minimize waste and environmental impact.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the nitro or carbonyl groups, converting them into amines or alcohols, respectively.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Substitution: Halogenating agents like bromine or chlorine, and nucleophiles such as amines or thiols.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of halogenated or alkylated derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, Ethyl 4-[(3-chlorophenyl)amino]-8-methoxy-1,7-naphthyridine-3-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. It has shown promise in preliminary studies for its antimicrobial and anticancer properties, making it a candidate for further drug development.
Medicine
In medicine, the compound is being investigated for its therapeutic potential. Its ability to interact with specific biological targets suggests it could be developed into a drug for treating certain diseases, such as bacterial infections or cancer.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as enhanced durability or resistance to degradation.
Wirkmechanismus
The mechanism of action of Ethyl 4-[(3-chlorophenyl)amino]-8-methoxy-1,7-naphthyridine-3-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to these targets, inhibiting their activity or altering their function. This interaction can disrupt biological pathways, leading to the compound’s observed biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Ethyl 4-[(3-bromophenyl)amino]-8-methoxy-1,7-naphthyridine-3-carboxylate
- Ethyl 4-[(3-fluorophenyl)amino]-8-methoxy-1,7-naphthyridine-3-carboxylate
- Ethyl 4-[(3-methylphenyl)amino]-8-methoxy-1,7-naphthyridine-3-carboxylate
Uniqueness
Ethyl 4-[(3-chlorophenyl)amino]-8-methoxy-1,7-naphthyridine-3-carboxylate is unique due to the presence of the 3-chlorophenylamino group, which imparts distinct chemical and biological properties. This substitution pattern can influence the compound’s reactivity, binding affinity, and overall biological activity, distinguishing it from other similar compounds.
Eigenschaften
Molekularformel |
C18H16ClN3O3 |
|---|---|
Molekulargewicht |
357.8 g/mol |
IUPAC-Name |
ethyl 4-(3-chloroanilino)-8-methoxy-1,7-naphthyridine-3-carboxylate |
InChI |
InChI=1S/C18H16ClN3O3/c1-3-25-18(23)14-10-21-16-13(7-8-20-17(16)24-2)15(14)22-12-6-4-5-11(19)9-12/h4-10H,3H2,1-2H3,(H,21,22) |
InChI-Schlüssel |
KLFPSBJRTPKCLA-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C1=CN=C2C(=C1NC3=CC(=CC=C3)Cl)C=CN=C2OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-{[5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B11489621.png)
![4-amino-8-(2-fluorophenyl)-10-oxo-17-thia-5,15,19-triazahexacyclo[17.2.2.02,18.03,16.06,15.09,14]tricosa-2(18),3(16),4,6,9(14)-pentaene-7-carbonitrile](/img/structure/B11489628.png)
![3-[(4-fluorophenyl)sulfonyl]-1-(3-methoxybenzyl)-4,5-dimethyl-1H-pyrrol-2-amine](/img/structure/B11489632.png)
![3-methyl-8-[(4-methylpiperidino)sulfonyl]-6H-pyrido[1,2-a]quinazolin-6-one](/img/structure/B11489643.png)
![5-(3-fluorophenyl)-2-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]-2H-tetrazole](/img/structure/B11489658.png)


![3-(3,4-Dichlorophenyl)-1-(5-methyl-2-thiazolin-2-yl)-1-[3-(trifluoromethyl)phenyl]urea](/img/structure/B11489665.png)

![2-Cyano-4-(dibenzo[b,d]furan-2-yloxy)-5-nitrophenyl cyanide](/img/structure/B11489671.png)

![3-Benzyl-7-(4-ethyl-piperazin-1-yl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B11489680.png)
![ethyl 2-ethoxy-3,3,3-trifluoro-N-{[4-(4-fluorophenyl)piperazin-1-yl]carbonyl}alaninate](/img/structure/B11489688.png)
![N-[2-(2,5-dimethylphenoxy)ethyl]-3-nitropyridin-2-amine](/img/structure/B11489693.png)
